1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one
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Overview
Description
1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol It is characterized by the presence of two hydroxyl groups and a methyl group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4,5-dihydroxy-2-methylbenzaldehyde with acetic anhydride in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives.
Scientific Research Applications
1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research has explored its potential as a therapeutic agent for lipid metabolic disorders and obesity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals . Additionally, the compound may inhibit enzymes involved in lipid metabolism, thereby reducing lipid accumulation .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Similar in structure but with a methoxy group instead of a methyl group.
1-(2-Hydroxy-5-methylphenyl)ethanone: Lacks one hydroxyl group compared to 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one.
1-(2,4-Dihydroxyphenyl)ethan-1-one: Similar but with hydroxyl groups at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl and methyl groups, which can influence its reactivity and biological activity. The presence of two hydroxyl groups enhances its potential as an antioxidant compared to similar compounds with fewer hydroxyl groups .
Properties
IUPAC Name |
1-(4,5-dihydroxy-2-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-8(11)9(12)4-7(5)6(2)10/h3-4,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPSGEGZFHEACU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564744 |
Source
|
Record name | 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18087-17-7 |
Source
|
Record name | 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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